molecular formula C8H5F2NO B1418495 2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile CAS No. 1155082-23-7

2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile

Cat. No.: B1418495
CAS No.: 1155082-23-7
M. Wt: 169.13 g/mol
InChI Key: TYDCXXJFXNZRRL-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a difluorophenyl group and a hydroxyacetonitrile moiety

Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 2,5-difluorobenzaldehyde with a cyanohydrin precursor under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the hydroxyacetonitrile moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile can be compared with other similar compounds, such as:

    2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile: This compound has a similar structure but with the fluorine atoms in different positions, which can affect its chemical reactivity and biological activity.

    2-(2,4-Difluorophenyl)-2-hydroxyacetonitrile: Another isomer with fluorine atoms in different positions, leading to variations in its properties and applications.

    2-(2,5-Difluorophenyl)-2-hydroxypropionitrile:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its properties and applications.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDCXXJFXNZRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155082-23-7
Record name 2-(2,5-difluorophenyl)-2-hydroxyacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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